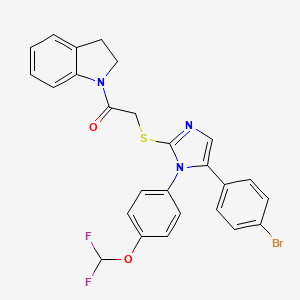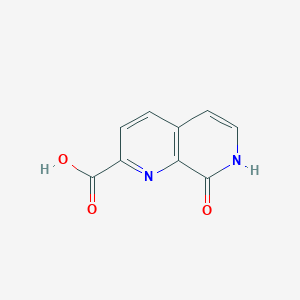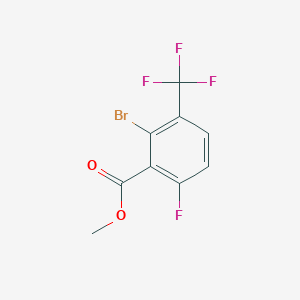
Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H6BrF3O2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied. These compounds are used in the agrochemical and pharmaceutical industries. The synthesis involves several steps, including nitration, conversion from the nitro group to an amine, and bromination .Molecular Structure Analysis
The molecular structure of “Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate” can be represented by the InChI code: 1S/C9H5BrF4O2/c1-16-8(15)6-5(11)3-2-4(7(6)10)9(12,13)14/h2-3H,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate” is a solid substance at room temperature . It has a molecular weight of 301.04 .科学的研究の応用
Synthesis of Fluorinated Compounds
- Fluorine Introduction in Organic Synthesis : The synthesis of 5-alkyl-3,4-difluorofuran-2(5H)-ones illustrates the radical addition and cyclisation abilities of fluorinated compounds, highlighting the strategic role of fluorine in modifying organic molecules for desired reactivities and properties. This process involves steps like radical addition, alkyloxy bond cleavage, and lactonisation, with the fluorine atoms influencing cyclisation energy as confirmed by DFT calculations (Hajduch et al., 2014).
Mesomorphic Properties
- Chiral Fluorinated Derivatives and Liquid Crystals : The creation of difluoro substituted benzoate derivatives showcases the impact of fluorine atoms on the mesomorphic (liquid crystal) properties of materials. These compounds display complex phase behaviors, including anticlinic and twisted grain boundary phases, indicating fluorine's effect on enhancing or altering material states for potential applications in displays and optical devices (C. D. Cruz et al., 2001).
Trifluoromethylation Reactions
- Palladium-catalyzed Trifluoromethylation : The study on palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters exemplifies the broader trend of incorporating trifluoromethyl groups into organic molecules. Such modifications are crucial for developing pharmaceuticals and agrochemicals, indicating a methodological advancement in introducing fluorine-based functional groups into complex molecules (Yanchuan Zhao & Jinbo Hu, 2012).
Fluorination Techniques
- Iron-Catalyzed Fluorination : Demonstrating a mild, iron-catalyzed approach for the fluorination of C-H bonds, this technique offers a less expensive and more accessible method for introducing fluorine into organic molecules, potentially impacting the synthesis of fluorinated pharmaceuticals and materials due to its selectivity and functional group tolerance (Brian J. Groendyke et al., 2016).
Fluorinated Materials for Organic Electronics
- Photoactive Fluorinated Azo Compounds : Research into the synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate underlines the relevance of fluorinated compounds in developing materials for organic electronics. These materials' photoactivity in solution versus their inactivity in tightly packed crystalline states poses interesting implications for designing light-responsive materials (Eric D. Sylvester & J. Benedict, 2021).
Safety and Hazards
“Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate” is classified as a potentially harmful substance. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. The compound should be stored in a dry, cool, and well-ventilated place .
特性
IUPAC Name |
methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O2/c1-16-8(15)6-5(11)3-2-4(7(6)10)9(12,13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZVIHCUXKVVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Br)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-1-(4-methylbenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2699130.png)
![3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2699133.png)
![1-(4-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2699135.png)
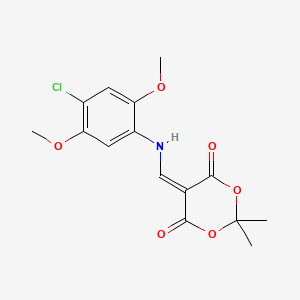
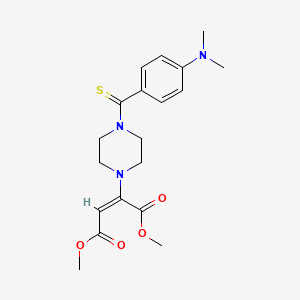
![methyl 3-((2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2699140.png)
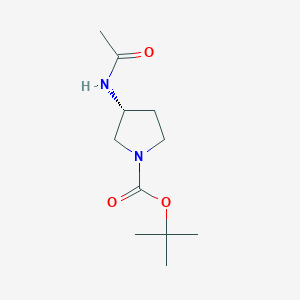
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2699143.png)
![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2699144.png)
![6-(2,4-Dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2699145.png)
![2-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2699146.png)
![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone](/img/structure/B2699148.png)
